molecular formula C13H9F3N4OS B2702282 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034286-75-2

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2702282
CAS No.: 2034286-75-2
M. Wt: 326.3
InChI Key: CZBXVPCNQXSIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a triazolopyridine core substituted with a trifluoromethyl group at position 8 and a thiophene-3-carboxamide moiety linked via a methyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene carboxamide may contribute to hydrogen bonding and solubility.

Properties

IUPAC Name

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4OS/c14-13(15,16)9-2-1-4-20-10(18-19-11(9)20)6-17-12(21)8-3-5-22-7-8/h1-5,7H,6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBXVPCNQXSIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent introduction of the trifluoromethyl group and thiophene carboxamide moiety requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide has been studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Structure

  • Target Compound : The triazolo[4,3-a]pyridine core is aromatic, planar, and rigid, favoring interactions with flat binding pockets in biological targets.
  • Compound 8 (): Features a fused pyrazolotriazino-triazin-dione system, a larger polycyclic framework with increased complexity. This structure may hinder solubility but could enhance target specificity .
  • 8-(4-Fluorophenyl)-...
  • Diethyl 8-Cyano-... (): Based on a tetrahydroimidazo[1,2-a]pyridine core, which is non-aromatic and highly flexible, likely altering pharmacokinetic properties compared to the target compound .

Substituent Effects

Compound Key Substituents Fluorine Presence Electronic/Steric Impact
Target Compound Trifluoromethyl, thiophene-3-carboxamide CF₃ (electron-withdrawing) Enhances lipophilicity and metabolic stability; thiophene improves solubility.
Compound 8 () Trifluoroacetyl, sulfonyl, chlorophenyl CF₃CO- (strongly electron-withdrawing) Increases electrophilicity; sulfonyl groups may reduce membrane permeability .
8-(4-Fluorophenyl)-... () 4-Fluorophenyl, isopropoxypropyl carboxamide 4-FPh (moderate electron-withdrawing) Fluorophenyl enhances binding affinity; aliphatic carboxamide may reduce solubility .
Diethyl 8-Cyano-... () Cyano, nitrophenyl, ester groups None Nitrophenyl and cyano are strongly electron-withdrawing; esters increase hydrophobicity .

Biological Activity

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a triazolo[4,3-a]pyridine core, contributing to its unique chemical properties. The molecular formula is C16H11F3N6OC_{16}H_{11}F_3N_6O with a molecular weight of 360.3 g/mol. The structure is characterized by the following key components:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Triazolo[4,3-a]pyridine moiety : Implicated in various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The following sections detail specific biological activities related to this compound.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of triazole derivatives. For instance, compounds similar to this compound have shown activity against various viral pathogens by inhibiting viral replication mechanisms.

Anti-inflammatory Activity

In vitro assays have demonstrated that triazolo derivatives can inhibit the production of pro-inflammatory cytokines such as IL-17A. For example, one study reported an IC50 value of 130 nM for a related compound in human whole blood assays, indicating significant anti-inflammatory potential .

The mechanisms through which this compound exerts its effects are still under investigation. However, insights can be drawn from related compounds:

  • RORγt Inhibition : Compounds with similar structures have been shown to inhibit the retinoic acid receptor-related orphan receptor gamma t (RORγt), a transcription factor involved in inflammatory responses.
  • Cytokine Modulation : The ability to modulate cytokine production suggests a mechanism involving immune pathway regulation.

Case Studies

Several studies have provided insights into the biological activity of triazole derivatives:

StudyCompoundActivityIC50 Value
5aIL-17A Inhibition130 nM
Various TriazolesAntiviral ActivityVaries (0.20 - 0.35 μM)
EVT-3011872RORγt Inhibition41 nM

These studies collectively indicate that modifications in the chemical structure can significantly influence biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.